3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid

Acetylcholinesterase inhibition Alternaria mycotoxins Neurotoxicity screening

Alternarian acid (CAS 91868-93-8; molecular formula C15H12O8; MW 320.25 g/mol) is a polyketide-derived fungal secondary metabolite first isolated from cultures of Alternaria mali and subsequently reported from Alternaria alternata and Alternaria sp. The compound is classified under p-methoxybenzoic acids and derivatives, featuring a characteristic 2-oxo-2H-pyran-6-carboxylic acid (α-pyrone) ring linked via a biaryl bond to a 2-carboxy-3-hydroxy-5-methoxyphenyl moiety.

Molecular Formula C15H12O8
Molecular Weight 320.25 g/mol
CAS No. 91868-93-8
Cat. No. B12906061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Carboxy-3-hydroxy-5-methoxyphenyl)-4-methyl-2-oxo-2H-pyran-6-carboxylic acid
CAS91868-93-8
Molecular FormulaC15H12O8
Molecular Weight320.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(=C1)C(=O)O)C2=C(C(=CC(=C2)OC)O)C(=O)O
InChIInChI=1S/C15H12O8/c1-6-3-10(13(17)18)23-15(21)11(6)8-4-7(22-2)5-9(16)12(8)14(19)20/h3-5,16H,1-2H3,(H,17,18)(H,19,20)
InChIKeyDTWGKAWUEOJXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alternarian Acid (CAS 91868-93-8): Structural Identity, Source Organisms, and Baseline Physicochemical Profile for Procurement Assessment


Alternarian acid (CAS 91868-93-8; molecular formula C15H12O8; MW 320.25 g/mol) is a polyketide-derived fungal secondary metabolite first isolated from cultures of Alternaria mali and subsequently reported from Alternaria alternata and Alternaria sp. [1][2]. The compound is classified under p-methoxybenzoic acids and derivatives, featuring a characteristic 2-oxo-2H-pyran-6-carboxylic acid (α-pyrone) ring linked via a biaryl bond to a 2-carboxy-3-hydroxy-5-methoxyphenyl moiety . Its complete three-dimensional structure was solved by single-crystal X-ray diffractometry, confirming the connectivity and relative configuration [1]. Alternarian acid is an extremely weak base with an essentially neutral character under physiological conditions, a property derived from its computed pKa . It is catalogued in major authoritative databases including PubChem (CID 23928054), ChEMBL (CHEMBL1081907), ChEBI (CHEBI:214769), and the FDA UNII registry (SM5RXD78FE), and is commercially available as a high-purity biochemical reagent for research use [3][4].

Why In-Class Alternaria Mycotoxins Cannot Substitute for Alternarian Acid (CAS 91868-93-8) in Experimental Workflows


Alternaria species produce over 70 structurally diverse mycotoxins that fall into at least five distinct chemical classes: dibenzopyrones (e.g., alternariol [AOH], alternariol monomethyl ether [AME], altenuene [ALT]), perylenequinones (e.g., altertoxins I–III), tetramic acids (e.g., tenuazonic acid [TeA]), host-specific toxins (e.g., AK-, AF-, ACT-toxins), and miscellaneous polyketides including the pyranone-phenyl diacids exemplified by alternarian acid [1][2]. Despite sharing a common fungal genus of origin, these metabolites exhibit fundamentally divergent bioactivity profiles: AOH and AME are topoisomerase poisons and monoamine oxidase inhibitors with established cytotoxicity; TeA is a potent eukaryotic protein synthesis inhibitor; and altertoxins possess mutagenic perylenequinone pharmacophores [3]. Alternarian acid, in contrast, harbors a unique α-pyrone-2,6-dicarboxylic acid motif absent from all other major Alternaria toxin classes, and the available screening data indicate a markedly attenuated bioactivity signature—a property that makes it scientifically irreplaceable as a negative control, a chemotaxonomic marker, or a synthetic scaffold intermediate in studies where the background activity of major Alternaria toxins would confound interpretation .

Quantitative Differentiation Evidence for Alternarian Acid (CAS 91868-93-8) Versus Principal Alternaria Mycotoxins: A Comparator-Anchored Selection Guide


Acetylcholinesterase (AChE) Inhibitory Activity: Inactivity of Alternarian Acid Versus Dual AChE/MAO-A Inhibition by Alternariol

Alternarian acid was tested for acetylcholinesterase (AChE) inhibitory activity using enzyme derived from Alternaria alternata MT-47 fermentation extracts and was found to be inactive, with an IC50 value exceeding 100 μM . In stark contrast, alternariol (AOH)—the most abundant dibenzopyrone-class Alternaria mycotoxin—demonstrates concentration-dependent dual inhibition of both AChE and monoamine oxidase A (MAO-A) enzymes extracted from multiple regions of male albino rat brain, including frontal cortex, basal ganglia, cerebellum, pons, and medulla oblongata [1]. This qualitative divergence (inactive vs. dual-enzyme inhibitor) establishes that alternarian acid cannot serve as a functional substitute for AOH in neuropharmacology experiments, nor can AOH substitute for alternarian acid in studies requiring an AChE-inert Alternaria metabolite reference compound.

Acetylcholinesterase inhibition Alternaria mycotoxins Neurotoxicity screening Negative control

Broad-Spectrum Antibacterial Inactivity: Alternarian Acid as a Null-Effect Reference Against a Six-Strain Pathogen Panel

Alternarian acid was screened against a panel of six clinically relevant bacterial strains—Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecium, methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Streptococcus pneumoniae—and found to be inactive against all six organisms, with minimum inhibitory concentration (MIC) values that could not be quantified (reported as 'Inactive' with MIC = NA μg/mL) . In contrast, altertoxin I (ATX-I), a perylenequinone-class Alternaria mycotoxin, and alternariol monomethyl ether (AME) have demonstrated measurable antibacterial activity: AME exhibits an MIC of 500 μg/disc against Bacillus mycoides in bacterial halo assays, while ATX-I forms part of the altertoxin subset noted for apparent toxicity and mutagenicity [1][2]. This consistent inactivity across Gram-positive, Gram-negative, and drug-resistant strains distinguishes alternarian acid as a uniquely silent member of the Alternaria metabolome with respect to direct antibacterial action.

Antibacterial screening MIC determination Alternaria metabolites Null-activity control

Absence of Platelet Anti-Aggregatory Activity Differentiates Alternarian Acid from Co-Isolated Polyketide Congeners

In a comprehensive bioactivity-guided investigation of 21 polyketides isolated from Alternaria alternata MT-47, alternarian acid (compound 5) was tested alongside 20 structural congeners for inhibitory activity on ATP release from thrombin-activated platelets [1]. Only four compounds—alternatain D (4), alternariol (6), (−)-alternarlactam (15), and stemphyperylenol (21)—exhibited measurable inhibitory activity, with IC50 values ranging from 18.2 to 68.8 μM [1]. Alternarian acid did not achieve the activity threshold for IC50 determination, placing it among the 17 inactive compounds in this assay. This result is mechanistically informative: the α-pyrone-phenyl diacid scaffold of alternarian acid, lacking the planar dibenzo-α-pyrone core present in the active compound alternariol (6, IC50 in the 18.2–68.8 μM range), fails to engage the platelet ATP release machinery.

Platelet aggregation inhibition ATP release assay Polyketide SAR Thrombin-activated platelets

Structural Scaffold Divergence: The α-Pyrone-Phenyl Diacid Motif of Alternarian Acid Is Absent from All Three Major Alternaria Toxin Classes

Alternarian acid incorporates a 4-methyl-2-oxo-2H-pyran-6-carboxylic acid ring connected via a C–C biaryl bond to a 2-carboxy-3-hydroxy-5-methoxyphenyl substituent, yielding a diacid scaffold (two carboxylic acid groups: one on the pyrone ring at C-6, one on the phenyl ring at C-2) that is structurally absent from all three principal Alternaria mycotoxin families [1]. The dibenzopyrone class (AOH, AME, ALT) contains a 6H-benzo[c]chromen-6-one tricyclic system with a single lactone carbonyl. The perylenequinone class (ATX-I, II, III) features a pentacyclic 4,9-dihydroxyperylene-3,10-quinone core. The tetramic acid class (TeA) centers on a pyrrolidine-2,4-dione ring [2]. The unique diacid-pyrone-phenyl hybrid architecture of alternarian acid places it in a distinct chemotype that does not overlap with any of the high-toxicity Alternaria pharmacophores [3].

Structural chemotype Polyketide scaffold Chemotaxonomic marker Biosynthetic origin

Physicochemical Differentiation: Neutral Character and Di-Ionizable Functionality Versus Acidic or Neutral-Lipophilic Alternaria Comparators

Alternarian acid is described as an 'extremely weak basic (essentially neutral) compound based on its pKa' in multiple independent metabolite databases, reflecting the balanced presence of two carboxylic acid groups (pKa ~3–5) and a phenolic hydroxyl group (pKa ~9–10) that largely self-neutralize at physiological pH [1]. This ionization profile differs from tenuazonic acid (TeA), which is a significantly stronger acid (pKa ~3.5 for the tetramic acid NH) and is the most acutely toxic Alternaria mycotoxin [2]. The computed ADMET profile (admetSAR 2) predicts alternarian acid has 52.86% human oral bioavailability and an 87.50% probability of blood-brain barrier penetration, metrics that are useful for experimental design in cellular and in vivo studies [3]. The neutral character facilitates organic solvent extraction and reversed-phase chromatographic separation without the ion-pairing reagents often required for highly ionized Alternaria toxins.

pKa Ionization state Solubility Sample preparation Chromatography

Source Organism Specificity: Alternarian Acid as a Chemotaxonomic Discriminator for Alternaria mali and Alternaria sp. Versus Broad-Spectrum Mycotoxin Producers

Alternarian acid has been isolated and structurally characterized exclusively from Alternaria mali (the apple pathotype causing Alternaria blotch of apple) and from unspecified Alternaria sp. strains, but it has not been detected among the major mycotoxin profiles of the most extensively studied Alternaria species such as A. alternata (broadly), A. brassicae, A. brassicicola, or A. solani [1][2]. In contrast, alternariol (AOH) and alternariol monomethyl ether (AME) are near-universal metabolites detected across virtually all toxigenic Alternaria species, while tenuazonic acid is the most extensively formed mycotoxin across the genus [3]. The restricted phylogenetic distribution of alternarian acid biosynthesis renders it a candidate chemotaxonomic marker for distinguishing A. mali from other Alternaria pathotypes in metabolomics-based fungal identification workflows [4].

Chemotaxonomy Species-specific metabolite Alternaria mali Fungal metabolomics

Highest-Value Application Scenarios for Alternarian Acid (CAS 91868-93-8) Based on Comparative Evidence


Validated Negative Control Standard for Alternaria Mycotoxin Neurotoxicity and Antibacterial Screening Panels

The confirmed inactivity of alternarian acid against acetylcholinesterase (IC50 > 100 μM) and across a six-strain antibacterial panel (P. aeruginosa, E. coli, E. faecium, MRSA, K. pneumoniae, S. pneumoniae) establishes this compound as the only Alternaria-derived polyketide with multi-assay negative control validation . Laboratories screening Alternaria culture extracts or purified metabolites for neurotoxic or antibacterial activities can use alternarian acid as a matrix-matched negative control that shares the fungal origin and extraction workflow of the test articles, eliminating the solvent-only or unrelated-compound control artifacts that complicate data interpretation. This application is not achievable with alternariol (active AChE/MAO-A inhibitor) or altertoxin I (antibacterial/mutagenic).

Chemotaxonomic Reference Standard for Alternaria mali Discrimination in LC-MS-Based Fungal Metabolomics

The restricted phylogenetic distribution of alternarian acid biosynthesis—confirmed only in Alternaria mali and select Alternaria sp.—provides a species-specific LC-MS/MS diagnostic ion signature (m/z 320.0532 [M]⁻, C15H12O8) that distinguishes A. mali from A. alternata, A. brassicae, A. brassicicola, and A. solani in complex fungal metabolomics datasets [1][2]. This application is supported by the compound's unique α-pyrone-phenyl diacid scaffold, which generates a distinct fragmentation spectrum not confusable with the dibenzopyrone or tetramic acid dominant ions of major Alternaria toxins. Food safety and plant pathology laboratories conducting Alternaria speciation in contaminated agricultural commodities can use an authenticated alternarian acid reference standard for retention time locking and MRM transition optimization.

Scaffold Template for Synthetic Derivatization Toward Non-Toxic Polyketide Chemical Probes

The structural divergence of alternarian acid from all three major Alternaria toxin pharmacophores—it lacks the planar dibenzo-α-pyrone core of AOH/AME, the perylenequinone of altertoxins, and the tetramic acid of TeA—combined with its two chemically differentiable carboxylic acid handles, makes it an attractive starting scaffold for semi-synthetic derivatization [3][4]. The C-6 pyrone carboxylic acid and the C-2 phenyl carboxylic acid offer orthogonal conjugation sites for fluorophore, biotin, or affinity-tag attachment, enabling the construction of chemical biology probes that maintain the Alternaria metabolite 'fingerprint' without the confounding cytotoxicity, genotoxicity, or protein synthesis inhibition intrinsic to the major toxin scaffolds. The predicted blood-brain barrier penetration (87.50%) and moderate oral bioavailability (52.86%) further support its utility as a CNS-compatible probe template.

Platelet Pharmacology Reference Compound for Thrombin-Activated ATP Release Assay Negative Control

The head-to-head screening of 21 polyketides from Alternaria alternata MT-47 provides unambiguous evidence that alternarian acid is inactive in the thrombin-activated platelet ATP release assay, while four congeners (alternatain D, alternariol, alternarlactam, and stemphyperylenol) exhibit IC50 values between 18.2 and 68.8 μM [5]. For thrombosis and platelet biology research groups studying Alternaria metabolite effects on platelet activation, alternarian acid serves as the only experimentally validated negative control from the same biosynthetic source, enabling structure-activity relationship (SAR) studies where the absence of the dibenzo-α-pyrone or perylenequinone core can be definitively linked to loss of anti-platelet activity.

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